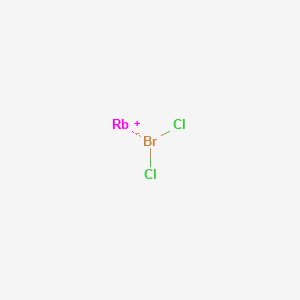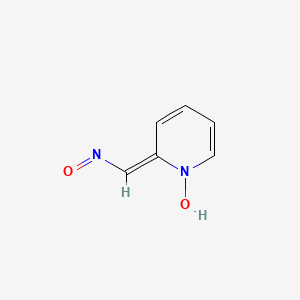
Picolinaldehyde, oxime, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picolinaldehyde, oxime, 1-oxide is a chemical compound that belongs to the class of oxime derivatives Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom via a double bond this compound is specifically derived from picolinaldehyde, which is a pyridine-2-carboxaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
Picolinaldehyde, oxime, 1-oxide can be synthesized through the reaction of picolinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the condensation of the aldehyde group with hydroxylamine to form the oxime, followed by oxidation to yield the 1-oxide derivative. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Picolinaldehyde, oxime, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrile oxides.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include nitrile oxides, amines, and substituted oxime derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
Picolinaldehyde, oxime, 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of picolinaldehyde, oxime, 1-oxide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Picolinaldehyde, oxime, 1-oxide can be compared with other oxime derivatives such as:
Nicotinaldehyde oxime: Derived from nicotinaldehyde, it has similar structural properties but different reactivity and applications.
Isonicotinaldehyde oxime: Derived from isonicotinaldehyde, it is used in different chemical and biological contexts.
Benzaldehyde oxime: A simpler oxime derivative with distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
698-21-5 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
(2E)-1-hydroxy-2-(nitrosomethylidene)pyridine |
InChI |
InChI=1S/C6H6N2O2/c9-7-5-6-3-1-2-4-8(6)10/h1-5,10H/b6-5+ |
InChI Key |
GEHOJNIWJDMRKK-AATRIKPKSA-N |
Isomeric SMILES |
C1=C/C(=C\N=O)/N(C=C1)O |
Canonical SMILES |
C1=CC(=CN=O)N(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


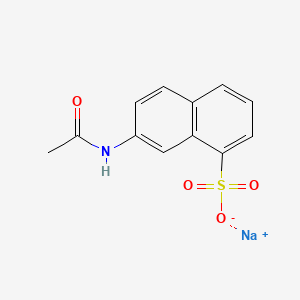

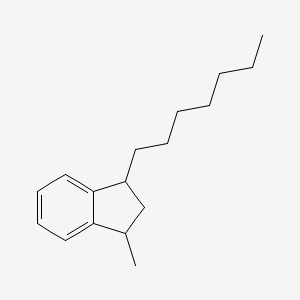
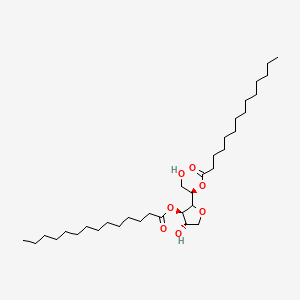
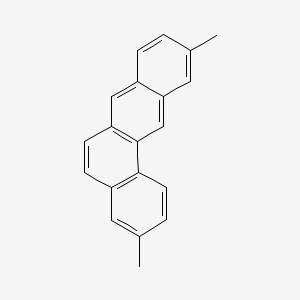
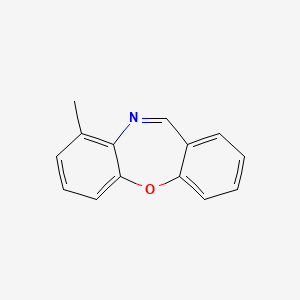
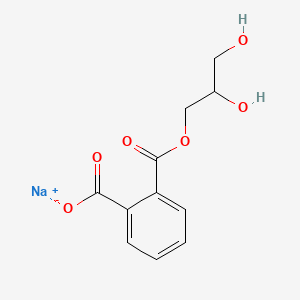
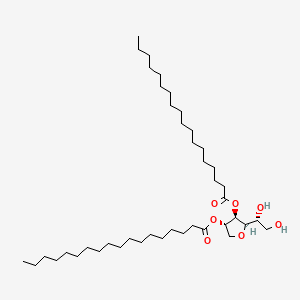
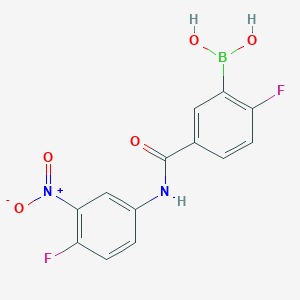
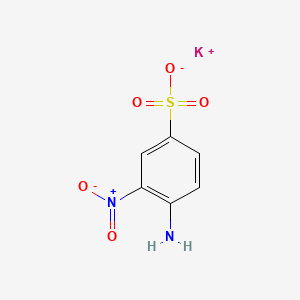

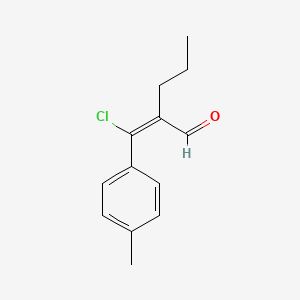
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)
